N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing heterocyclic core. The compound features a 4-methylphenyl group attached via an acetamide linkage and a propyl substituent at position 3 of the pyrimidinone ring.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-9-21-17(23)16-14(8-10-24-16)20-18(21)25-11-15(22)19-13-6-4-12(2)5-7-13/h4-8,10H,3,9,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKVMRAPRURYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylphenylamine, propylamine, and thienopyrimidine derivatives. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Influence: Thieno[3,2-d]pyrimidinone derivatives (target compound, ) exhibit greater structural rigidity compared to oxadiazole (e.g., 8g ) or dihydropyrimidinone cores (e.g., ). This rigidity may enhance target binding specificity. Oxadiazole-containing analogs (e.g., 8g ) show broader enzyme inhibition profiles (LOX, BChE), likely due to the electron-deficient core interacting with catalytic sites.
Aryl Modifications:
- Electron-withdrawing groups (e.g., Cl in , CF3O in ) enhance electronegativity and metabolic stability.
- Bulky substituents (e.g., butylphenyl in ) may limit binding to shallow enzyme pockets but improve selectivity.
Biological Activity Insights: Thienopyrimidinone derivatives are frequently associated with kinase or pathway modulation (e.g., WNT inhibition by IWP2 ).
Biological Activity
N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₈H₁₉N₃O₂S₂
- Molecular Weight : 373.5 g/mol
- CAS Number : 1252826-18-8
The biological activity of this compound can be attributed to its structural features, including the thieno[3,2-d]pyrimidine core and the sulfanyl group. These functional groups enhance its reactivity and affinity for various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have evaluated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis through caspase activation |
| C6 (Brain) | 12.5 | Inhibition of DNA synthesis and cell proliferation |
The compound's mechanism involves inducing apoptosis in tumor cells, which is critical for its anticancer effects. Studies have shown that it activates caspase pathways leading to programmed cell death, a hallmark of effective anticancer agents .
Interaction with Biological Targets
This compound has been investigated for its binding affinity to various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound interacts with specific GPCRs known to regulate cellular signaling pathways involved in cancer progression .
- Enzymatic Inhibition : It has shown potential in inhibiting enzymes that contribute to tumor growth and metastasis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of A549 and C6 cell lines at concentrations lower than many existing chemotherapeutics .
- The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptotic markers.
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Mechanistic Insights :
- Further research indicated that the compound's anticancer effects are mediated through the activation of apoptotic pathways and inhibition of cell cycle progression .
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